![molecular formula C12H13NO2S B1415933 Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 1105195-63-8](/img/structure/B1415933.png)
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate
Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Scientific Research Applications
Antimicrobial and Antifungal Applications
This compound, featuring a thiophene ring, has been found to possess significant antimicrobial and antifungal properties. Derivatives of thiophene have been synthesized and screened for their efficacy against various bacterial strains such as E. coli and S. aureus, as well as fungi . The presence of the thiophene moiety is crucial for the biological activity, making it a valuable scaffold in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Thiophene derivatives are known to exhibit anti-inflammatory and analgesic activities. The modification of the thiophene structure, as seen in ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate, can lead to compounds with potential use in treating inflammatory conditions and pain management .
Anticancer Potential
Compounds containing the thiophene ring have been investigated for their anticancer properties. The structural features of thiophene derivatives, including ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate, allow for interactions with various biological targets, potentially leading to antitumor and cytotoxic effects .
Neuroprotective Effects
Research has indicated that certain thiophene derivatives may have neuroprotective effects. These compounds can play a role in the synthesis of neurotransmitters and may be beneficial in the treatment of neurological disorders .
Antiviral Properties
The thiophene moiety is a component of several compounds with antiviral activities. By altering the thiophene structure, researchers can develop new derivatives that may inhibit the replication of various viruses, offering a pathway for the creation of novel antiviral drugs .
Material Science Applications
Beyond its medicinal applications, the thiophene ring found in ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate is also significant in material science. Thiophene and its derivatives are used in the synthesis of organic semiconductors, conducting polymers, and other materials with unique electronic properties .
Mechanism of Action
Pyrroles
are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . They are found in many biologically active molecules, such as heme, a component of hemoglobin, and are used in the synthesis of pharmaceuticals .
Thiophenes
are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom . They are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-7-9(11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRWCOBSLPRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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